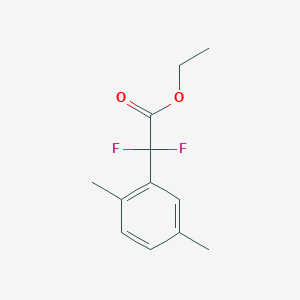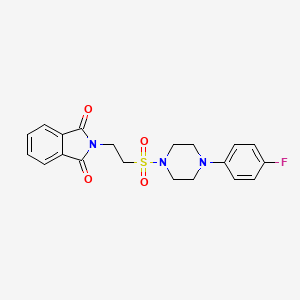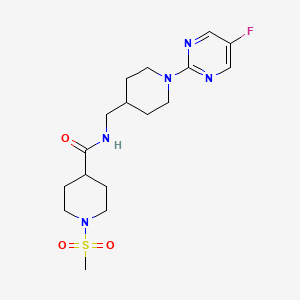![molecular formula C22H27N5O4 B2364025 2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-91-6](/img/no-structure.png)
2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Imidazoles, which are part of the compound’s structure, can be synthesized via N–H functionalization. This involves using indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 516.72 . Other physical and chemical properties such as boiling point, density, vapor pressure, and pKa are predicted values .Applications De Recherche Scientifique
Antiviral and Antihypertensive Activity
The derivative of 7,8-polymethylenehypoxanthines, related to the compound , has been used in the study of antiviral and antihypertensive activities. This research demonstrates the potential of these derivatives in medicinal chemistry, particularly in the development of treatments for viral infections and hypertension (Nilov et al., 1995).
Precursors of Purine Analogs
The compound serves as a precursor in the synthesis of purine analogs. These analogs are significant in pharmaceutical research for their potential therapeutic properties, including anticancer activity (Alves et al., 1994).
Anticancer Drug Candidate
Derivatives of the compound have been investigated as tubulin polymerization inhibitors, displaying high antitumor activity. This research emphasizes the compound's potential in developing new anticancer drugs (Romagnoli et al., 2016).
Inhibiting Vascular Smooth Muscle Cell Proliferation
The compound and its derivatives have been tested for their efficacy in inhibiting the proliferation of vascular smooth muscle cells, which is crucial in treating diseases like atherosclerosis (Ryu et al., 2008).
Antitumor Activity
Studies have explored the synthesis of novel derivatives of this compound, evaluating their antiproliferative activity against various cancer cell lines. This highlights the compound's role in developing new anticancer agents (Liu et al., 2018).
Propriétés
Numéro CAS |
876901-91-6 |
|---|---|
Nom du produit |
2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Formule moléculaire |
C22H27N5O4 |
Poids moléculaire |
425.489 |
Nom IUPAC |
2-(2-ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H27N5O4/c1-6-30-13-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-8-10-17(11-9-16)31-7-2/h8-11H,6-7,12-13H2,1-5H3 |
Clé InChI |
XAGYATREJVVPPV-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OCC)C)C)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)
![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)
![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)